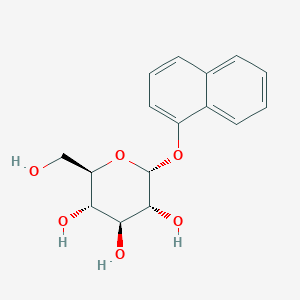

1-Naphthyl alpha-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

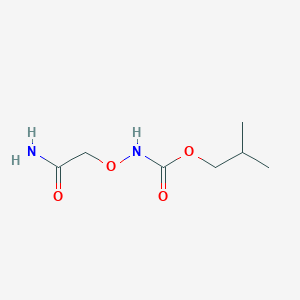

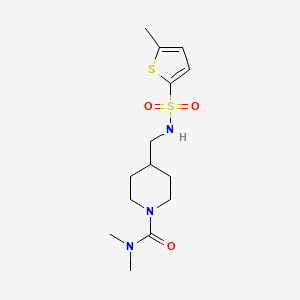

1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6. It is a glucoside derivative where the glucose molecule is bonded to a naphthalene ring. This compound is known for its applications in biochemical research, particularly as a substrate for enzyme assays.

Wirkmechanismus

Target of Action

The primary targets of 1-Naphthyl alpha-D-glucopyranoside are factor receptor tyrosine kinases and membrane transport proteins . These proteins play a crucial role in cell signaling and nutrient transport, respectively.

Mode of Action

This compound interacts with its targets by binding to them, which results in the inhibition of their activity . This interaction can lead to changes in cellular processes, such as the growth and spread of cancer cells .

Biochemical Pathways

It is known that the compound can inhibit the activity of enzymes like alpha-glucosidase , which catalyzes starch hydrolysis in the intestine . This inhibition can affect the breakdown and absorption of carbohydrates, potentially impacting energy metabolism.

Result of Action

The action of this compound results in the inhibition of cancer cell growth and the ability of tumors to grow and spread . This makes it a potential therapeutic agent for treating cancer .

Biochemische Analyse

Biochemical Properties

1-Naphthyl alpha-D-glucopyranoside is a substrate for the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues with the release of alpha-D-glucose . This interaction between this compound and alpha-glucosidase plays a crucial role in carbohydrate metabolism .

Cellular Effects

It is known that alpha-glucosidase, the enzyme that interacts with this compound, plays a significant role in the breakdown of starch in the intestine . Therefore, it can be inferred that this compound may influence cellular processes related to carbohydrate metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase . Upon hydrolysis by alpha-glucosidase, a product is released . This process may influence various biochemical pathways, including those related to carbohydrate metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is a substrate for alpha-glucosidase , suggesting that its effects may be observed upon the action of this enzyme.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the action of the enzyme alpha-glucosidase . This enzyme catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues, which is a crucial step in carbohydrate metabolism .

Transport and Distribution

Given its role as a substrate for alpha-glucosidase , it may be transported and distributed in a manner similar to other substrates of this enzyme.

Subcellular Localization

Considering its interaction with alpha-glucosidase , it may be localized in areas where this enzyme is present.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Naphthyl alpha-D-glucopyranoside can be synthesized through the glycosylation of naphthol with a protected glucose derivative. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to facilitate the formation of the glycosidic bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycoside.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Naphthyl alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

Substitution: The hydroxyl groups on the glucose moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acetic anhydride (Ac2O) or benzoyl chloride (C6H5COCl) are used for acetylation or benzoylation reactions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Dihydronaphthalene derivatives

Substitution: Acetylated or benzoylated glucosides

Wissenschaftliche Forschungsanwendungen

1-Naphthyl alpha-D-glucopyranoside is widely used in scientific research due to its role as a substrate in enzyme assays. It is particularly useful in the study of glucosidase enzymes, which hydrolyze the glycosidic bond to release naphthol and glucose . This reaction is often monitored spectrophotometrically, as the release of naphthol can be detected by its absorbance at specific wavelengths.

In addition to enzyme assays, this compound is used in the synthesis of more complex molecules in organic chemistry. It serves as a building block for the preparation of various glycosides and glucoconjugates, which have applications in medicinal chemistry and drug development .

Vergleich Mit ähnlichen Verbindungen

- 2-Naphthyl alpha-D-glucopyranoside

- Beta-Naphthyl alpha-D-glucopyranoside

- Kaempferol-3-O-beta-D-glucopyranoside (Astragalin)

Comparison: 1-Naphthyl alpha-D-glucopyranoside is unique due to its specific naphthalene substitution pattern, which affects its binding affinity and specificity towards glucosidase enzymes. Compared to 2-Naphthyl alpha-D-glucopyranoside, the position of the naphthyl group influences the enzyme-substrate interaction and the resulting hydrolysis rate . Beta-Naphthyl alpha-D-glucopyranoside, on the other hand, has a different stereochemistry, which can lead to variations in enzyme recognition and activity .

Conclusion

This compound is a valuable compound in biochemical research, particularly for studying glucosidase enzymes. Its unique structure and reactivity make it an essential tool for enzyme assays and the synthesis of complex glycosides. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-LJIZCISZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)

![2-(4-CHLOROPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2997927.png)

![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)

![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)

![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)